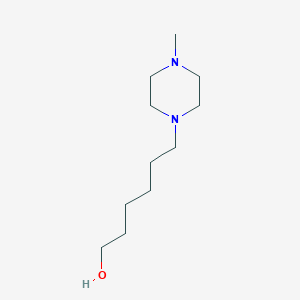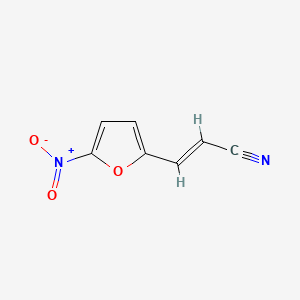
4-Hydroxy-6-quinolinecarbonyl chloride
Vue d'ensemble
Description
4-Hydroxy-6-quinolinecarbonyl chloride is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development .
Méthodes De Préparation
The synthesis of 4-Hydroxy-6-quinolinecarbonyl chloride typically involves the chlorination of 4-hydroxyquinoline-6-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Hydroxyquinoline-6-carboxylic acid+SOCl2→4-Hydroxy-6-quinolinecarbonyl chloride+SO2+HCl
Industrial production methods often employ similar chlorination reactions but may use alternative chlorinating agents or catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
4-Hydroxy-6-quinolinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-hydroxyquinoline-6-carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). Major products formed depend on the specific nucleophile or coupling partner used in the reaction .
Applications De Recherche Scientifique
4-Hydroxy-6-quinolinecarbonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-quinolinecarbonyl chloride and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects . The specific molecular targets and pathways can vary depending on the derivative and its intended application.
Comparaison Avec Des Composés Similaires
4-Hydroxy-6-quinolinecarbonyl chloride can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Similar in structure but lacks the carbonyl chloride group, making it less reactive in certain chemical transformations.
6-Chloro-4-hydroxyquinoline: Contains a chlorine atom at the 6-position, which can influence its reactivity and biological activity.
4-Hydroxy-2-quinolinecarboxylic acid: Another quinoline derivative with different substitution patterns, affecting its chemical and biological properties.
The uniqueness of this compound lies in its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
4-oxo-1H-quinoline-6-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)6-1-2-8-7(5-6)9(13)3-4-12-8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTZDPMEUYBGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664937 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-71-1 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-4H-imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3357207.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B3357214.png)

![[1,2,5]Oxadiazolo[3,4-f]quinoxaline](/img/structure/B3357223.png)


![2-Chloro-3H-naphtho[1,2-d]imidazole](/img/structure/B3357247.png)





